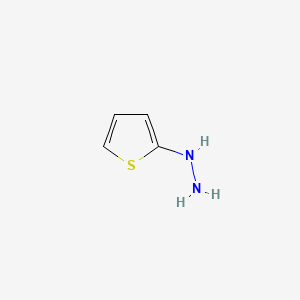

(thiophen-2-yl)hydrazine

Description

Properties

IUPAC Name |

thiophen-2-ylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c5-6-4-2-1-3-7-4/h1-3,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJOFKKOLNCPOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80214249 | |

| Record name | Hydrazine, (thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64059-33-2 | |

| Record name | Hydrazine, (thienyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064059332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, (thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comparative Analysis of (Thiophen-2-yl)hydrazine and Phenylhydrazine for Drug Development Professionals

An In-depth Technical Guide

In the landscape of modern synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to the successful construction of novel molecular architectures with desired pharmacological activities. Among the vast arsenal of reagents available to the medicinal chemist, hydrazine derivatives stand out for their versatility, particularly in the synthesis of heterocyclic scaffolds. This guide provides a detailed comparative analysis of two such reagents: (thiophen-2-yl)hydrazine and its more traditional counterpart, phenylhydrazine. We will delve into their core chemical differences, reactivity profiles, and strategic applications, with a particular focus on the renowned Fischer indole synthesis.

Foundational Molecular Attributes: A Tale of Two Rings

At the heart of the distinction between (thiophen-2-yl)hydrazine and phenylhydrazine lies the nature of their aromatic rings. Phenylhydrazine features a hydrazine moiety attached to a benzene ring, a classic six-membered aromatic carbocycle.[1][2] In contrast, (thiophen-2-yl)hydrazine incorporates a five-membered thiophene ring, a heteroaromatic system containing a sulfur atom.[3] This fundamental structural difference has profound implications for the electronic properties and, consequently, the chemical reactivity of these molecules.

Table 1: Physicochemical Properties of (Thiophen-2-yl)hydrazine and Phenylhydrazine

| Property | (Thiophen-2-yl)hydrazine | Phenylhydrazine |

| Molecular Formula | C4H6N2S | C6H8N2 |

| Molecular Weight | 114.17 g/mol | 108.14 g/mol [4] |

| Appearance | - | Pale yellow crystals or oily liquid[4] |

| Melting Point | - | 19.5 °C[1] |

| Boiling Point | - | 243.5 °C (decomposes)[1] |

| Solubility | - | Sparingly soluble in water; miscible with ethanol, ether, chloroform, benzene[1] |

Note: Comprehensive physicochemical data for (thiophen-2-yl)hydrazine is less readily available in consolidated sources compared to the extensively studied phenylhydrazine.

The thiophene ring in (thiophen-2-yl)hydrazine is considered to be more electron-rich than the benzene ring in phenylhydrazine.[5] The sulfur atom in the thiophene ring can donate electron density into the aromatic system, enhancing its nucleophilicity.[6] This increased electron density makes the thiophene ring more susceptible to electrophilic attack compared to benzene.[5][7] Conversely, the benzene ring, while aromatic, is less activated. These electronic distinctions are a critical factor in their differential reactivity.

Reactivity in the Fischer Indole Synthesis: A Mechanistic Perspective

The Fischer indole synthesis is a cornerstone reaction in organic chemistry, enabling the construction of the indole nucleus, a privileged scaffold in a multitude of pharmaceuticals.[8][9] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone.[10][11]

The generally accepted mechanism proceeds through several key steps:

-

Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound to form a hydrazone.[10]

-

Tautomerization: The hydrazone tautomerizes to its enamine form.[12]

-

[10][10]-Sigmatropic Rearrangement: A crucial C-C bond-forming step where the enamine undergoes a[10][10]-sigmatropic rearrangement.[12][13]

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by cyclization and elimination of ammonia to yield the final indole product.[8][12]

The electronic nature of the arylhydrazine significantly influences the rate and efficiency of the Fischer indole synthesis, particularly the key[10][10]-sigmatropic rearrangement step. The more electron-rich the aromatic ring, the more readily this rearrangement occurs.

Caption: Generalized workflow of the Fischer indole synthesis.

Due to the higher electron density of the thiophene ring, (thiophen-2-yl)hydrazine is expected to exhibit enhanced reactivity in the Fischer indole synthesis compared to phenylhydrazine under similar conditions. This can translate to faster reaction times or the ability to perform the reaction under milder acidic conditions.

Experimental Protocols: A Practical Guide

The following protocols provide a generalized framework for conducting the Fischer indole synthesis using both phenylhydrazine and (thiophen-2-yl)hydrazine. It is crucial to note that optimal conditions can vary depending on the specific substrates used.

Protocol 1: Fischer Indole Synthesis with Phenylhydrazine

This procedure is a classic method for the synthesis of 2-substituted indoles.[14]

Materials:

-

Substituted acetophenone (1.0 mmol)

-

Phenylhydrazine (1.0 mmol)

-

Ethanol

-

Concentrated Sulfuric Acid

-

Ice-cold water

Procedure:

-

A mixture of the substituted acetophenone (1.0 mmol) and phenylhydrazine (1.0 mmol) is refluxed in ethanol for 2-4 hours to form the corresponding hydrazone.[14]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture containing the hydrazone is carefully poured into concentrated sulfuric acid.

-

The resulting mixture is stirred and heated for an additional 25-30 minutes.[14]

-

After the cyclization is complete (monitored by TLC), the reaction mixture is cautiously added to ice-cold water.

-

The precipitated solid indole derivative is collected by filtration, washed with water, and can be further purified by recrystallization.

Protocol 2: Synthesis of Phenylhydrazine

For researchers who need to synthesize phenylhydrazine in-house, a common method involves the diazotization of aniline followed by reduction.[15][16]

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Sodium Sulfite

-

Sodium Hydroxide

Procedure:

-

Aniline is diazotized by reacting it with sodium nitrite in the presence of hydrochloric acid at low temperatures (around 0 °C) to form a diazonium salt.[1][17]

-

The diazonium salt is then reduced using a solution of sodium sulfite.[1][16]

-

The resulting phenylhydrazine is typically isolated as its hydrochloride salt and can be liberated by treatment with a base.[15]

Caption: Synthetic route to phenylhydrazine.

Protocol 3: Considerations for Fischer Indole Synthesis with (Thiophen-2-yl)hydrazine

While specific, detailed protocols for the Fischer indole synthesis using (thiophen-2-yl)hydrazine are less commonly found in general literature compared to phenylhydrazine, the principles remain the same. However, due to its potentially higher reactivity, milder reaction conditions may be employed.

Potential Modifications:

-

Acid Catalyst: A less harsh Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride) might be sufficient to catalyze the reaction.[8]

-

Reaction Temperature and Time: The reaction may proceed at lower temperatures or require shorter reaction times compared to analogous reactions with phenylhydrazine.

It is always advisable to perform small-scale pilot reactions to determine the optimal conditions for a specific set of substrates.

Applications in Drug Development: Beyond the Indole

Both (thiophen-2-yl)hydrazine and phenylhydrazine are valuable precursors in the synthesis of a wide array of pharmacologically active compounds.

Phenylhydrazine:

-

Anti-inflammatory and Analgesic Drugs: Phenylhydrazine is a key intermediate in the production of pharmaceuticals like antipyrine, which possesses analgesic and antipyretic properties.[18][19]

-

Antihypertensive and Anti-cancer Agents: It is also utilized in the synthesis of compounds with antihypertensive and anti-inflammatory properties, as well as in the development of certain anti-cancer drugs.[19][20]

-

Dyes and Agrochemicals: Beyond pharmaceuticals, phenylhydrazine is used in the manufacturing of azo dyes and various agrochemicals.[18][21]

(Thiophen-2-yl)hydrazine:

-

Bioisosteric Replacement: The thiophene ring is a well-known bioisostere of the benzene ring. Replacing a phenyl group with a thiophenyl group can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.

-

Novel Heterocyclic Systems: The use of (thiophen-2-yl)hydrazine allows for the synthesis of thieno[2,3-b]pyrroles, which are structural analogs of indoles. These novel heterocyclic systems can exhibit unique biological activities. Thiophene-containing compounds have shown a broad range of therapeutic potential, including antimicrobial, antitumor, anti-inflammatory, and anticancer activities.[3]

-

Tubulin Polymerization Inhibitors: Thiophenyl hydrazone derivatives have been investigated as potential tubulin polymerization inhibitors for cancer therapy.[22]

Stability and Handling Considerations

Both phenylhydrazine and (thiophen-2-yl)hydrazine are reactive compounds and should be handled with appropriate safety precautions. Phenylhydrazine is known to be toxic and can be absorbed through the skin.[21][23] It is also sensitive to air and light, often turning yellow to dark red upon exposure.[1] While specific toxicity data for (thiophen-2-yl)hydrazine is less documented, it is prudent to handle it with the same level of care as other hydrazine derivatives in a well-ventilated fume hood with appropriate personal protective equipment.

The stability of the aromatic ring itself also differs. Benzene-based systems generally exhibit superior thermal and photochemical stability compared to thiophene derivatives, which can be prone to photo-induced oxidation of the sulfur atom.[6] This is a critical consideration for the long-term stability of drug candidates.

Conclusion: Strategic Choices for a Desired Outcome

The choice between (thiophen-2-yl)hydrazine and phenylhydrazine is a strategic one, dictated by the specific goals of the synthetic chemist and drug development professional. Phenylhydrazine remains a workhorse reagent, with a wealth of established protocols and a long history of successful application in the synthesis of indole-based pharmaceuticals.

(Thiophen-2-yl)hydrazine, on the other hand, offers an avenue for structural diversification and the exploration of novel chemical space. Its enhanced reactivity can be advantageous in certain synthetic contexts, and the resulting thiophene-containing heterocycles may possess unique and beneficial pharmacological properties. The principle of bioisosterism further underscores the value of (thiophen-2-yl)hydrazine in fine-tuning the properties of lead compounds.

Ultimately, a thorough understanding of the fundamental differences in electronic structure, reactivity, and stability between these two important building blocks will empower researchers to make informed decisions in the design and synthesis of the next generation of therapeutic agents.

References

-

Fischer indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]

-

Inchem.org. (n.d.). Phenylhydrazine (CICADS). Retrieved from [Link]

-

Patsnap Eureka. (2026, February 24). Benzene Ring vs Thiophene: Stability in Conductive Materials. Retrieved from [Link]

-

LookChem. (n.d.). Synthesis of Phenylhydrazine. Retrieved from [Link]

-

Grokipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]

-

SynArchive. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylhydrazine. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted...

-

"Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information". (n.d.). Retrieved from [Link]

-

PrepChem.com. (2018, August 31). Preparation of phenylhydrazine. Retrieved from [Link]

-

"Exploring the Versatility of Phenylhydrazine: From Dyes to Pharmaceuticals". (2025, October 23). Retrieved from [Link]

-

"What Is Phenylhydrazine (PHY) and Why It's Important in Organic Synthesis". (2025, June 12). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. PubMed Central. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, January 25). Difference between tendency of benzene and thiophene to undergo sulfonation. Retrieved from [Link]

-

MDPI. (2022, November 11). Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. Molecules. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Thiophene vs. benzene: how π-spacer engineering transforms photocatalytic hydrogen evolution. Journal of Materials Chemistry A. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

"A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide". (n.d.). Retrieved from [Link]

-

"THIOPHENE AND ITS DERIVATIVES". (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Two Compounds of 1-((4-Bromothiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine, and 1-((4-Bromo-5-Methylthiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine and They Crystal, Molecular and Electronic Properties. Retrieved from [Link]

-

"Recent applications of phenyl hydrazine in photoinduced chemical transformations". (2025, August 6). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Taylor & Francis. (2022, September 23). Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). [(Thiophen-2-yl)methyl]hydrazine hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Bis(1-(thiophen-2-yl)ethylidene)hydrazine. PubChem Compound Database. Retrieved from [Link]

-

"Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction". (n.d.). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Heterocyclic ketones. Part II. β-Amino-ketones containing thiophen, thiazole, and furan nuclei, and their behaviour towards phenylhydrazine. Journal of the Chemical Society (Resumed). Retrieved from [Link]

-

RSC Publishing. (n.d.). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. PubMed Central. Retrieved from [Link]

-

MDPI. (2023, May 9). Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PubMed Central. Retrieved from [Link]

Sources

- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Benzene Ring vs Thiophene: Stability in Conductive Materials [eureka.patsnap.com]

- 7. download.e-bookshelf.de [download.e-bookshelf.de]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. synarchive.com [synarchive.com]

- 12. mdpi.com [mdpi.com]

- 13. jk-sci.com [jk-sci.com]

- 14. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]

- 15. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

- 16. Synthesis of Phenylhydrazine - Chempedia - LookChem [lookchem.com]

- 17. prepchem.com [prepchem.com]

- 18. nbinno.com [nbinno.com]

- 19. chemimpex.com [chemimpex.com]

- 20. chemiis.com [chemiis.com]

- 21. What Is Phenylhydrazine (PHY) and Why It's Important in Organic Synthesis [jindunchemical.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Phenylhydrazine (CICADS) [inchem.org]

The Chemical Stability of Thienyl Hydrazine: Free Base vs. Hydrochloride Salt in Pharmaceutical Synthesis

Executive Summary

Thienyl hydrazines are indispensable synthons in the development of thienopyrazoles, thienoindoles, and other heteroaromatic active pharmaceutical ingredients (APIs). However, their utility is frequently bottlenecked by the profound instability of the hydrazine free base. This technical whitepaper provides an in-depth mechanistic analysis of thienyl hydrazine stability, contrasting the highly reactive free base with its robust hydrochloride (HCl) salt. By examining the thermodynamic and kinetic drivers of degradation, we establish field-proven protocols for the safe handling, storage, and in situ activation of these critical building blocks.

The Mechanistic Dichotomy: Free Base vs. Hydrochloride Salt

The fundamental instability of the thienyl hydrazine free base stems from the electronic configuration of the terminal nitrogen atom. The unshared electron pair on the

Conversely, the conversion of thienyl hydrazine to its hydrochloride salt fundamentally alters its reactivity profile. The addition of hydrochloric acid protonates the terminal amine (

-

Thermodynamic Stabilization: It drastically raises the oxidation potential of the molecule, rendering it inert to spontaneous aerobic oxidation[2].

-

Kinetic Shielding: It eliminates the nucleophilicity of the terminal nitrogen, preventing auto-catalytic condensation and side reactions[3].

As a result, while the free base decomposes rapidly in air, the hydrochloride salt remains indefinitely stable under ambient conditions[1].

Comparative Stability Profile

To quantify the operational differences between the two forms, the following table summarizes their physical and chemical stability metrics.

| Parameter | Thienyl Hydrazine Free Base | Thienyl Hydrazine HCl Salt | Mechanistic Causality |

| Physical State | Viscous oil or low-melting solid | Crystalline solid | Ionic lattice energy in the salt form increases the melting point and solid-state stability. |

| Aerobic Stability | Poor (Decomposes within hours) | Excellent (Stable for years) | Protonation of the |

| Thermal Stability | Prone to exothermic decomposition | Stable up to decomposition point | Salt bridge formation mitigates spontaneous auto-catalytic degradation[4]. |

| Storage Requirements | Inert atmosphere (Ar/N | Ambient or 4°C, desiccated | Lack of lone-pair availability in the salt eliminates the need for strict oxygen exclusion. |

| Oxidation Potential | Low (Easily oxidized) | High (Resistant to oxidation) | The positive charge on the ammonium nitrogen repels electrophilic oxidants. |

Strategic Workflow: The "Store-as-Salt, React-as-Base" Paradigm

Because the free base is too unstable for long-term storage or commercial shipping, the pharmaceutical industry universally employs a "store-as-salt, react-as-base" strategy. Arylhydrazine hydrochlorides are utilized as stable precursors. During downstream synthesis, the nucleophilic free base is liberated in situ by the addition of a mild base (e.g.,

Workflow demonstrating the stabilization and in situ activation of thienyl hydrazine.

Self-Validating Experimental Protocols

The following protocols have been designed as self-validating systems. By strictly controlling the order of addition and environmental conditions, the success of the protocol is inherently verified by the absence of oxidative byproducts.

Protocol A: Synthesis and Isolation of Thienyl Hydrazine Hydrochloride

Objective: Trap the transient free base as a stable HCl salt immediately following the reduction of the corresponding diazonium salt, preventing any exposure to ambient oxygen.

Step-by-Step Methodology:

-

Reduction: To a vigorously stirred solution of thienyl diazonium chloride (1.0 equiv) at 0°C, add a solution of tin(II) chloride (

, 2.5 equiv) in concentrated HCl dropwise.-

Causality:

provides mild, selective reduction. The high

-

-

Precipitation: Maintain the reaction at 0°C for 2 hours. The thienyl hydrazine hydrochloride will precipitate as a dense crystalline solid.

-

Filtration: Filter the precipitate under a positive pressure nitrogen blanket.

-

Causality: Although the salt is stable, the wet filter cake may contain localized pockets of higher pH where trace free base could form. Nitrogen exclusion prevents premature darkening.

-

-

Purification: Wash the filter cake sequentially with ice-cold ethanol and anhydrous diethyl ether. Dry in a vacuum desiccator over

to a constant weight.

Protocol B: In Situ Free-Basing for Condensation Reactions

Objective: Liberate the free base only in the presence of the electrophilic coupling partner to minimize its window of vulnerability.

Step-by-Step Methodology:

-

Preparation: Charge a dry, argon-purged Schlenk flask with Thienyl Hydrazine HCl (1.0 equiv) and the target electrophile (e.g., a 1,3-diketone) (1.05 equiv).

-

Solvation: Suspend the reagents in anhydrous ethanol.

-

Controlled Liberation: Dropwise add an aqueous solution of 1M

(1.0 equiv) over 15 minutes at room temperature[3].-

Causality: The

neutralizes the HCl, exposing the nucleophilic lone pair on the hydrazine. Because the electrophile is already present in excess, the free base immediately undergoes condensation rather than intermolecular oxidation.

-

-

Validation: Monitor the reaction via HPLC. The protocol is self-validating: the absence of broad, late-eluting oligomer peaks confirms that the free base was consumed by the desired reaction faster than it could degrade.

Analytical Validation of Stability

To rigorously verify the stability of the synthesized HCl salt versus the free base, electrochemical profiling is highly recommended. Cyclic Voltammetry (CV) utilizing a boron-doped diamond (BDD) or glassy carbon working electrode can precisely map the oxidation potentials of hydrazone and hydrazine derivatives[5].

In a standard CV sweep, the thienyl hydrazine free base will exhibit a distinct, irreversible anodic peak at low potentials, corresponding to the facile loss of an electron from the nitrogen lone pair. In stark contrast, the HCl salt will show no electrochemical activity in this region, empirically validating that the protonation has successfully shielded the molecule from oxidative stress.

References

- I.

- Source: mdpi.

- Why are organic amines often more stable as the HCl salt than in the free base form?

- Source: acs.

- Source: nih.

Sources

Solvation Dynamics and Handling Protocols for (Thiophen-2-yl)hydrazine: A Technical Guide for Drug Development

Executive Summary

(Thiophen-2-yl)hydrazine—predominantly utilized in its more stable hydrochloride salt form—is a highly reactive, versatile building block in modern medicinal chemistry. It is a critical nucleophilic precursor in the synthesis of thieno[2,3-b]pyrroles via Fischer indole synthesis[1], the development of pyrazole-based follicle-stimulating hormone receptor (FSHR) modulators[2], and the generation of α-glucosidase inhibitors[3]. Furthermore, it serves as a highly efficient electrophilic partner in denitrogenative cross-coupling reactions, such as Hiyama and Suzuki couplings[4].

Despite its utility, the hydrazine moiety is inherently prone to oxidation and degradation. Achieving reproducible assay results and high-yield syntheses requires a rigorous understanding of its solvation thermodynamics. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the solubility profiles of (thiophen-2-yl)hydrazine hydrochloride in two foundational solvents: Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH) .

Physicochemical Profiling & Solvation Thermodynamics

The solubility of (thiophen-2-yl)hydrazine hydrochloride is dictated by the interplay between its crystal lattice energy, the polarity of the solvent, and hydrogen-bonding capabilities.

-

In DMSO (Polar Aprotic): DMSO possesses a high dielectric constant and a highly polarized sulfoxide (S=O) bond. The oxygen atom acts as a potent hydrogen-bond acceptor, strongly solvating the protonated amine (-NH₃⁺) and secondary amine (-NH-) of the hydrazine salt. This effectively disrupts the ionic lattice, resulting in high solubility at ambient temperatures. However, DMSO lacks hydrogen-bond donating capability, leaving the chloride anion relatively unsolvated, which can influence downstream catalytic cycles.

-

In Ethanol (Polar Protic): Ethanol acts as both a hydrogen-bond donor and acceptor. Its lower dielectric constant results in stronger ion-pairing between the hydrazine cation and chloride anion at room temperature, leading to moderate solubility. However, the solubility is highly temperature-dependent. As thermal energy increases, the kinetic energy overcomes the lattice enthalpy, making hot ethanol an ideal solvent for condensation reactions and recrystallization.

Table 1: Comparative Solvation Parameters

| Parameter | Dimethyl Sulfoxide (DMSO) | Absolute Ethanol (EtOH) |

| Solvent Classification | Polar Aprotic | Polar Protic |

| Dielectric Constant (ε) | 46.7 | 24.5 |

| H-Bond Donor Capacity | None | High |

| H-Bond Acceptor Capacity | High | Moderate |

| Estimated Solubility (25°C) | High (>50 mg/mL) | Moderate (~10-15 mg/mL) |

| Estimated Solubility (Reflux) | N/A (Degradation risk at >100°C) | High (>100 mg/mL at 78°C) |

| Primary Workflow Application | High-Throughput Screening, NMR, Stock Solutions | Recrystallization, Condensation Reactions |

DMSO: Stock Solution Preparation & Stability

In high-throughput screening (HTS) and in vitro biological assays, compounds must be delivered in a vehicle that guarantees complete dissolution without interfering with the biological target. DMSO is the industry standard. However, arylhydrazines in DMSO are susceptible to slow oxidative degradation into diazonium intermediates or dimerization products if exposed to atmospheric oxygen and light.

The causality behind our protocol is strictly protective: we utilize inert atmospheres and controlled sonication to achieve rapid lattice disruption without inducing localized thermal degradation.

Workflow for preparing and validating DMSO stock solutions.

Protocol 1: Preparation of 100 mM DMSO Stock (Self-Validating)

This protocol incorporates built-in validation steps to ensure the integrity of the hydrazine moiety.

-

Atmospheric Control: Purge a clean, amber glass vial with Argon or Nitrogen gas. (Thiophen-2-yl)hydrazine hydrochloride is hygroscopic; ambient moisture introduces nucleophilic water that can alter stock concentration and stability.

-

Massing: Weigh exactly 15.06 mg of the hydrochloride salt (MW ≈ 150.63 g/mol ) into the purged vial.

-

Solvation: Add 1.0 mL of anhydrous, HPLC-grade DMSO (water content <0.005%).

-

Lattice Disruption: Vortex for 30 seconds. If particulates remain, apply mild bath sonication (degassed water, 25°C) for 1-2 minutes. Causality: Sonication provides the acoustic cavitation necessary to break the ionic lattice without raising the bulk temperature, which could trigger premature oxidation.

-

Validation Step 1 (Nephelometry): Perform a visual inspection against a dark background or use a nephelometer. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution of polymeric impurities.

-

Validation Step 2 (Analytical QC): Withdraw a 5 µL aliquot and dilute in acetonitrile for LC-MS analysis to confirm the mass [M+H]⁺ and ensure no diazonium degradation peaks are present.

-

Storage: Aliquot the validated solution into single-use 100 µL tubes, blanket with Argon, and freeze at -20°C.

Ethanol: Recrystallization and Reaction Dynamics

Ethanol is the solvent of choice for the purification of (thiophen-2-yl)hydrazine and for executing condensation reactions (e.g., forming hydrazones or pyrazoles). The underlying logic relies on the steep temperature-solubility curve of the salt in protic solvents. At reflux (78°C), the thermal energy easily overcomes the ion-pairing, allowing high concentrations of the reactive species. Upon cooling, the kinetic energy drops, and the hydrogen-bonding network of ethanol forces the highly polar salt to nucleate and crystallize, leaving soluble organic impurities in the mother liquor.

Temperature-dependent recrystallization pathway in ethanol.

Protocol 2: Temperature-Cycled Recrystallization in Ethanol

This protocol leverages thermodynamic gradients to isolate the pure hydrochloride salt from oxidative byproducts.

-

Suspension: Place 1.0 g of crude (thiophen-2-yl)hydrazine hydrochloride in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Solvent Addition: Add 5.0 mL of absolute ethanol. The suspension will remain heterogeneous at room temperature due to the strong ionic lattice.

-

Thermal Solvation: Heat the mixture gradually to reflux (78°C) using an oil bath. Add absolute ethanol dropwise (up to an additional 2-3 mL) until the solid is completely dissolved. Causality: Using the absolute minimum volume of boiling solvent ensures maximum supersaturation during the cooling phase.

-

Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fluted filter paper. Causality: This step removes insoluble oxidized polymeric species that do not dissolve even at reflux.

-

Controlled Nucleation: Allow the filtrate to cool slowly to room temperature undisturbed. Rapid cooling causes "crashing out," which traps impurities within the crystal lattice. Slow cooling promotes the growth of pure, highly ordered crystals.

-

Maximal Yielding: Once at room temperature, transfer the flask to an ice bath (4°C) for 1 hour to force the remaining dissolved salt out of the mother liquor.

-

Validation Step (Purity Check): Collect the crystals via vacuum filtration, wash with 1 mL of ice-cold ethanol, and dry under high vacuum. Validate purity via melting point determination and ¹H-NMR (in DMSO-d₆) to ensure the absence of residual ethanol and impurities.

Conclusion

The successful deployment of (thiophen-2-yl)hydrazine in complex synthetic routes—from pyrazole FSHR modulators to denitrogenative cross-couplings—requires strict adherence to solvation principles. By utilizing DMSO for stable, high-concentration biological testing stocks and leveraging the thermodynamic solubility gradient of Ethanol for purification and condensation reactions, researchers can ensure high fidelity and reproducibility in their drug development pipelines.

References

1.[1] Binder, D., et al. "Fischer synthesis of isomeric thienopyrrole LHRH antagonists." ResearchGate. Available at:[Link] 2.[2] "BR112015030387B1 - Pyrazole compounds modulators of fshr, their uses, and pharmaceutical composition." Google Patents. Available at: 3.[3] Saleh, N. M., et al. "Dual VEGFR-2 and EGFRT790M inhibitors of phenyldiazenes: anticancer evaluations, ADMET, docking, design and synthesis." National Center for Biotechnology Information (NIH). Available at:[Link] 4.[4] "Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions." Royal Society of Chemistry (RSC). Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BR112015030387B1 - pyrazole compounds modulators of fshr, their uses, and pharmaceutical composition - Google Patents [patents.google.com]

- 3. Dual VEGFR-2 and EGFRT790M inhibitors of phenyldiazenes: anticancer evaluations, ADMET, docking, design and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06423G [pubs.rsc.org]

2-Hydrazinothiophene: Physicochemical Profiling, Synthesis, and Applications in Drug Discovery

Executive Summary

2-Hydrazinothiophene and its functionalized derivatives represent a critical class of heterocyclic building blocks in modern medicinal chemistry. Characterized by a highly reactive hydrazine moiety attached to an electron-rich thiophene ring, these compounds are pivotal in the synthesis of complex pyrazole-fused scaffolds. This technical guide provides an in-depth analysis of the molecular properties, mechanistic synthesis pathways, and advanced applications of 2-hydrazinothiophene derivatives, specifically focusing on their role in developing Lactate Dehydrogenase (LDH) inhibitors for oncology[1].

Physicochemical Profiling and Molecular Data

Unsubstituted 2-hydrazinothiophene is highly susceptible to oxidation and spontaneous decomposition. Consequently, it is almost exclusively utilized and isolated as a functionalized derivative—typically stabilized by electron-withdrawing ester groups or as a hydrochloride salt[2].

The quantitative structural and physical data for the base compound and its most utilized derivatives are summarized below for comparative analysis[2][3].

Table 1: Physicochemical Properties of 2-Hydrazinothiophene and Key Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Stability / Form |

| 2-Hydrazinothiophene (Base Core) | C₄H₆N₂S | 114.17 | N/A | Highly unstable; transient intermediate. |

| Diethyl 2-hydrazinothiophene-3,4-dicarboxylate HCl | C₁₀H₁₄N₂O₄S · HCl | 294.76 | 104680-24-2 | Stable solid; hydrochloride salt[2]. |

| 3-Ethyl 4-methyl 2-hydrazinylthiophene-3,4-dicarboxylate | C₉H₁₂N₂O₄S | 244.27 | 1964518-02-2 | Stable solid; free base[3]. |

Mechanistic Synthesis Pathways

The synthesis of 2-hydrazinothiophene derivatives relies on the classical diazotization of a corresponding 2-aminothiophene, followed by a controlled reduction[4][5]. Because the thiophene ring is electron-rich, the diazonium intermediate is highly reactive. The choice of reducing agent is critical; while alkali metal sulfites can be used for simple aryl diazonium salts, Tin(II) chloride (SnCl₂) is the preferred reductant for thiophenes to prevent the cleavage of the heteroaromatic ring and to preserve ester functionalities[4].

Chemical synthesis pathway from 2-aminothiophene to heterocyclic scaffolds.

Experimental Protocol: Synthesis of 3-Ethyl 4-methyl 2-hydrazinylthiophene-3,4-dicarboxylate

The following methodology details the synthesis of a stable 2-hydrazinothiophene derivative, emphasizing the causality behind specific environmental controls and integrating a self-validating quality control loop[5][6].

Step-by-Step Methodology

Step 1: Diazotization

-

Suspend 3-ethyl 4-methyl 2-aminothiophene-3,4-dicarboxylate (1.0 eq, e.g., 21.20 mmol) in concentrated HCl (30 mL)[5].

-

Cool the heterogeneous mixture to exactly 0°C using an ice-brine bath.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in minimal distilled water (15 mL)[6].

-

Add the NaNO₂ solution dropwise to the stirring amine suspension over 30 minutes, strictly maintaining the internal temperature below 2°C.

-

Causality: Dropwise addition and strict thermal control prevent localized exothermic spikes. Elevated temperatures cause the diazonium intermediate to expel nitrogen gas (N₂), degrading the compound into an undesired thiophenol derivative[4].

-

Step 2: Reduction

-

In a separate flask, dissolve SnCl₂·2H₂O (3.0 eq) in concentrated HCl (15 mL) and cool to 0°C[4].

-

Add the cold SnCl₂ solution dropwise to the diazonium mixture.

-

Causality: SnCl₂ acts as a mild, chemoselective reducing agent. It rapidly donates electrons to the diazonium nitrogen without reducing the sensitive ethyl/methyl ester groups on the thiophene backbone[4].

-

-

Allow the resulting slurry to stir and gradually warm to 5°C, then transfer to a refrigerator (4°C) overnight to complete precipitation[4].

Step 3: Isolation and Self-Validation

-

Filter the precipitate and wash sequentially with cold brine, followed by a 2:1 mixture of heptane/diethyl ether to remove non-polar organic impurities[4].

-

To isolate the free base, treat the solid with concentrated NaOH solution until basic, then extract with diethyl ether[4].

-

Self-Validating QC Check : Before proceeding to downstream applications, analyze an aliquot via LC-MS.

-

Validation Criteria: The reaction is successful if the starting material mass is absent and a distinct peak corresponding to the [M+H]⁺ ion of the hydrazine (m/z ~245.2) is present. If unreacted diazonium persists (indicated by a distinct color and mass profile), the reduction step requires extended time or a supplementary addition of SnCl₂.

-

Applications in Drug Discovery: Targeting Lactate Dehydrogenase (LDHA)

2-Hydrazinothiophene derivatives are heavily utilized in the synthesis of complex pyrazoles and thienopyrimidines. A prominent application is their use as precursors for small-molecule inhibitors of Lactate Dehydrogenase A (LDHA)[1].

The Mechanistic Rationale

In oncology, the "Warburg Effect" describes how tumor cells upregulate glycolysis and LDHA expression to rapidly convert pyruvate to lactate, even in the presence of oxygen[1]. This metabolic adaptation is vital for tumor survival in hypoxic microenvironments.

By reacting 2-hydrazinothiophene derivatives with oxopropanenitriles (e.g., at 130°C neat), researchers synthesize pyrazole-fused thiazoles[1]. These scaffolds act as competitive inhibitors at the active site of LDHA.

-

Causality in Drug Design: Inhibiting LDHA blocks the conversion of pyruvate to lactate. This forces the tumor cell to shift its metabolism back toward mitochondrial respiration (oxidative phosphorylation)—a compensatory mechanism that is highly inefficient in hypoxic tumor cores, ultimately leading to reduced tumor cell proliferation and apoptosis[1].

Mechanism of action for LDHA inhibitors derived from 2-hydrazinothiophene.

References

-

Molaid. "diethyl 2-hydrazinothiophene-3,4-dicarboxylate hydrochloride". Available at: 2[2]

-

Thieme E-Books. "Product Class 34: Arylhydrazines". Available at: 4[4]

-

Thieme E-Books. "Product Class 34: Arylhydrazines (Variation 3)". Available at: 7[7]

-

ChemSrc. "2380175-63-1_CAS号:2380175-63-1". Available at: Link

-

Google Patents. "WO2016109559A2 - Small molecule inhibitors of lactate dehydrogenase and methods of use thereof". Available at: 1[1]

-

ChemSrc. "1964518-02-2_3-Ethyl 4-methyl 2-hydrazinylthiophene-3,4-dicarboxylate". Available at: 3[3]

-

Googleapis / US Patent. "Synthesis of 3-ethyl 4-methyl 2-hydrazinylthiophene-3,4-dicarboxylate". Available at: 5[5]

-

Googleapis / US Patent. "Synthesis of 3-ethyl 4-methyl 2-hydrazinylthiophene-3,4-dicarboxylate (Cont.)". Available at: 6[6]

Sources

- 1. WO2016109559A2 - Small molecule inhibitors of lactate dehydrogenase and methods of use thereof - Google Patents [patents.google.com]

- 2. diethyl 2-hydrazinothiophene-3,4-dicarboxylate hydrochloride - CAS号 104680-24-2 - 摩熵化学 [molaid.com]

- 3. 1964518-02-2_CAS号:1964518-02-2_3-Ethyl 4-methyl 2-hydrazinylthiophene-3,4-dicarboxylate - 化源网 [chemsrc.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

safety data sheet (SDS) for (thiophen-2-yl)hydrazine hydrochloride

Title: In-Depth Technical Guide and Safety Data Protocol for (Thiophen-2-yl)hydrazine Hydrochloride

Introduction As a Senior Application Scientist, I approach chemical handling and synthetic integration not merely as a checklist of precautions, but as a system of mechanistic causality. (Thiophen-2-yl)hydrazine hydrochloride (often referred to as 2-thienylhydrazine hydrochloride) is a highly reactive, heteroarylhydrazine salt utilized extensively in the synthesis of thienopyrazoles and thienoindoles for drug discovery ([1], [2]). However, the very nucleophilicity that makes it synthetically valuable also renders it a potent biological hazard. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and self-validating handling protocols required to safely and effectively deploy this compound in a research setting.

Physicochemical Identity & Quantitative Data

Understanding the baseline properties of (thiophen-2-yl)hydrazine hydrochloride is critical for predicting its behavior in both solvent matrices and biological systems. The hydrochloride salt form is specifically chosen over the free base to prevent rapid auto-oxidation in ambient air.

Table 1: Physicochemical Properties & Causality

| Property | Value / Description | Causality / Relevance |

| Chemical Formula | C4H6N2S · HCl | The HCl salt stabilizes the hydrazine moiety against premature oxidation. |

| Molar Mass | 150.63 g/mol | Essential for precise stoichiometric calculations in condensation reactions. |

| Appearance | Off-white to tan crystalline powder | Darkening indicates auto-oxidation to diazenes or thiophene degradation products. |

| Solubility | Soluble in DMAc, DMF, DMSO, Water | High polarity necessitates polar aprotic or aqueous solvents for complete dissolution. |

| Stability | Hygroscopic, Light/Air Sensitive | Requires inert atmosphere storage to prevent radical-mediated degradation. |

Mechanistic Toxicology & Hazard Profile

The toxicity of heteroarylhydrazines is not arbitrary; it is a direct consequence of their metabolic biotransformation ([3]). By utilizing read-across methodology from the well-documented phenylhydrazine hydrochloride ([4], [5]), we can accurately model the toxicokinetics of the thiophen-2-yl derivative.

Hazard Classification (GHS):

-

Acute Toxicity: Toxic if swallowed, inhaled, or absorbed through the skin (H301+H311+H331)[4].

-

Target Organ Toxicity: Causes damage to blood, liver, and kidneys through prolonged exposure (H372)[5].

-

Sensitization & Mutagenicity: May cause an allergic skin reaction (H317) and is suspected of causing genetic defects (H341)[4].

Mechanistic Causality of Methemoglobinemia: When introduced into the bloodstream, the hydrazine moiety undergoes enzymatic oxidation via Cytochrome P450 or non-enzymatic auto-oxidation[3]. This process generates reactive diazonium intermediates and free radicals. These reactive oxygen species (ROS) rapidly deplete intracellular glutathione (GSH). Without GSH to buffer oxidative stress, the Fe²⁺ in hemoglobin is oxidized to Fe³⁺, forming methemoglobin[5]. Methemoglobin cannot bind oxygen, leading to severe cellular hypoxia, cyanosis, and subsequent organ failure.

Caption: Mechanistic pathway of (thiophen-2-yl)hydrazine-induced methemoglobinemia and cellular toxicity.

Table 2: Exposure Thresholds & Emergency Responses

| Exposure Route | Symptoms | Immediate Self-Validating Protocol |

| Inhalation | Respiratory tract irritation, dizziness, cyanosis[5]. | Evacuate to fresh air. Validate oxygenation via pulse oximetry (monitor for methemoglobinemia). |

| Skin Contact | Dermatitis, allergic sensitization, systemic absorption[4]. | Wash with copious water for 15 mins. Do NOT use solvents, which increase dermal penetration. |

| Ingestion | Gastrointestinal irritation, liver/kidney damage[5]. | Rinse mouth. Do NOT induce vomiting. Administer activated charcoal if conscious. |

Advanced Handling, Storage, and Self-Validating Safety Protocols

Standard PPE is insufficient without a logical framework ensuring its effectiveness. Every handling step must be a self-validating system.

-

Storage Causality: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen)[5]. Why? Argon is heavier than air and displaces oxygen, preventing the radical-chain auto-oxidation of the hydrazine. A visual validation of degradation is color change: if the powder turns dark brown, significant oxidation has occurred, and the reagent's stoichiometric purity is compromised.

-

Handling Protocol: Always handle within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with single-pass air. Why? Hydrazine dust is highly mobile and easily inhaled.

-

Spill Mitigation: In the event of a spill, do not sweep dry. Cover with a damp, inert absorbent pad to prevent aerosolization, then neutralize with a dilute bleach (sodium hypochlorite) solution[4]. Why? Bleach oxidizes the hydrazine into inert nitrogen gas and thiophene derivatives, permanently neutralizing the toxicophore.

Synthetic Utility & Experimental Workflows

In drug development, (thiophen-2-yl)hydrazine hydrochloride is a privileged building block. It is frequently condensed with 1,3-diketones or malononitriles to yield thienopyrazoles. These scaffolds are critical in synthesizing Follicle Stimulating Hormone Receptor (FSHR) modulators ([1]) and Lactate Dehydrogenase (LDH) inhibitors for oncology ([2]).

Step-by-Step Methodology: Synthesis of Thienopyrazole Derivatives This protocol is engineered to maximize regioselectivity while minimizing hazardous exposure.

-

Reagent Preparation: In an inert-gas purged flask, suspend 1.0 equivalent of (thiophen-2-yl)hydrazine hydrochloride in anhydrous N,N-dimethylacetamide (DMAc)[3]. Causality: DMAc provides the high dielectric constant necessary to dissolve the HCl salt without promoting solvolysis.

-

Acidic Matrix Activation: Add 0.1 equivalents of 10N HCl. Causality: Maintaining a highly acidic environment suppresses the free-base equilibrium of the hydrazine, preventing premature auto-oxidation before the electrophile is introduced.

-

Electrophilic Addition: Slowly add 1.05 equivalents of the target 1,3-diketone (e.g., 3-(3,4-difluorophenyl)-3-oxopropanenitrile)[2].

-

Condensation: Stir the reaction at 100-130°C for 1.5 to 4 hours[1][2]. Causality: Elevated temperature drives the dehydration step of the condensation, forcing the cyclization of the intermediate hydrazone into the thermodynamically stable pyrazole.

-

Quenching & Extraction: Cool to room temperature and pour over ice-cold saturated NaHCO₃. Extract with Ethyl Acetate (EtOAc). Causality: The basic quench neutralizes the HCl, precipitating the organic product and driving it into the EtOAc layer, leaving unreacted hydrazine salts safely in the aqueous waste stream.

-

Purification: Concentrate in vacuo and purify via silica gel column chromatography (petroleum ether/ethyl acetate)[1].

Caption: Step-by-step synthetic workflow for thienopyrazole generation via condensation.

References

-

Carl Roth. "Safety Data Sheet: Phenylhydrazine hydrochloride." Carl Roth GmbH. Available at:[Link]

- Google Patents. "BR112015030387B1 - Pyrazole compounds modulators of FSHR, their uses, and pharmaceutical composition.

- Google Patents. "WO2016109559A2 - Small molecule inhibitors of lactate dehydrogenase and methods of use thereof.

Sources

- 1. BR112015030387B1 - pyrazole compounds modulators of fshr, their uses, and pharmaceutical composition - Google Patents [patents.google.com]

- 2. WO2016109559A2 - Small molecule inhibitors of lactate dehydrogenase and methods of use thereof - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Fischer Indole Synthesis of Thieno[2,3-b]pyrrole Scaffolds Using (Thiophen-2-yl)hydrazine

Introduction & Scope

Thieno[2,3-b]pyrroles and their ring-fused derivatives (thienoindoles) are highly privileged bioisosteres of indoles. Characterized by their unique electronic properties, planar

While the classical Fischer Indole Synthesis (FIS) relies on phenylhydrazine, adapting this methodology to a thiophene scaffold using (thiophen-2-yl)hydrazine presents unique synthetic challenges. Thiophene rings are highly electron-rich and acutely sensitive to the harsh, oxidizing acidic conditions typically employed in standard FIS protocols. This application note details an optimized, self-validating protocol for the synthesis of 5,6,7,8-tetrahydro-4H-thieno[2,3-b]indole via the Fischer indolization of (thiophen-2-yl)hydrazine with cyclohexanone.

Mechanistic Causality & Reaction Design

The successful assembly of the thieno[2,3-b]pyrrole core relies on precise control over the reaction environment to favor the [3,3]-sigmatropic rearrangement while suppressing substrate degradation.

-

Hydrazine Stability & In Situ Liberation: Free (thiophen-2-yl)hydrazine is notoriously unstable and rapidly oxidizes in air. Therefore, the hydrochloride salt is used as the bench-stable precursor[3]. The addition of anhydrous sodium acetate buffers the system, liberating the free hydrazine in situ to allow rapid condensation with the ketone.

-

Acid Selection (The Causality of Yield): Strong oxidizing acids (e.g., H₂SO₄, HNO₃) cause immediate charring and polymerization of the electron-rich thiophene ring. Glacial acetic acid serves a dual purpose: it acts as a non-oxidizing Brønsted acid to catalyze the tautomerization to the ene-hydrazine and subsequent[3,3]-sigmatropic rearrangement, while also functioning as a mild solvent that prevents thermal degradation[2].

-

Regioselectivity: The [3,3]-sigmatropic rearrangement of the (thiophen-2-yl)hydrazone intermediate intrinsically directs C–C bond formation to the highly reactive C3 position of the thiophene ring, exclusively yielding the [2,3-b]-fused system.

Mechanistic pathway of the Fischer indolization on a thiophene scaffold.

Optimization of Reaction Conditions

Quantitative analysis of various acid catalysts demonstrates the necessity of balancing acidity with the structural integrity of the thiophene ring.

| Catalyst System | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| Glacial AcOH | 80 | 4 | 73 | Clean conversion; minimal degradation of the thiophene core. |

| Ethanolic HCl (4M) | 80 | 2 | 68 | Faster reaction, but slight darkening indicates minor decomposition. |

| ZnCl₂ in EtOH | 80 | 6 | 55 | Sluggish rearrangement; incomplete conversion due to mild Lewis acidity. |

| Polyphosphoric Acid | 110 | 1 | 45 | Significant charring; oxidizing environment destroys the substrate. |

Experimental Protocol: Synthesis of 5,6,7,8-tetrahydro-4H-thieno[2,3-b]indole

This protocol incorporates a self-validating colorimetric check to ensure the successful formation of the target scaffold.

Scale: 10.0 mmol Equipment: 50 mL two-neck round-bottom flask, reflux condenser, argon balloon, magnetic stirrer, oil bath.

Step-by-Step Methodology

-

Reagent Preparation (Inert Atmosphere): Purge the two-neck flask with argon for 5 minutes. Weigh (thiophen-2-yl)hydrazine hydrochloride (1.50 g, 10.0 mmol) and anhydrous sodium acetate (0.82 g, 10.0 mmol) and transfer them to the flask.

-

Hydrazone Condensation: Add glacial acetic acid (15 mL) to the flask, followed by cyclohexanone (1.08 g, 1.14 mL, 11.0 mmol). Stir the mixture at room temperature for 30 minutes. The sodium acetate liberates the free hydrazine, which rapidly condenses with the ketone.

-

Acid-Mediated Cyclization: Transfer the flask to a pre-heated oil bath at 80 °C. Attach the reflux condenser and stir for 4 hours. The mixture will transition from pale yellow to a deep amber color as the [3,3]-sigmatropic rearrangement and subsequent cyclization occur[3].

-

Self-Validation (Reaction Monitoring): Perform TLC analysis (Hexane/EtOAc 8:2). Critical Check: Stain the TLC plate with Ehrlich's reagent (p-dimethylaminobenzaldehyde in 10% HCl). The product spot will immediately develop a distinct purple-blue color , confirming the presence of the highly electron-rich thienopyrrole system[2].

-

Mild Quenching: Remove the flask from the heat and cool to 0 °C in an ice bath. Carefully pour the mixture into 50 mL of crushed ice. Neutralize slowly with saturated aqueous NaHCO₃ until the pH reaches 7–8. Note: Avoid highly basic conditions (e.g., NaOH) which can degrade the product.

-

Extraction & Drying: Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Chromatographic Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexane to 90:10 Hexane/EtOAc). Use inert-gas pressure (argon/nitrogen) to accelerate the flow rate, minimizing the residence time of the acid-sensitive thienopyrrole on the slightly acidic silica gel.

Step-by-step experimental workflow for thieno[2,3-b]pyrrole synthesis.

References[1] Irgashev, R. A., et al. "Recent advances in the synthesis of thienoindole analogs and their diverse applications." RSC Advances 12.25 (2022): 15787-15813. URL: https://doi.org/10.1039/D1RA09233B[3] Irgashev, R. A., et al. "Benzo[b]selenophene/thieno[3,2-b]indole-Based N,S,Se-Heteroacenes for Hole-Transporting Layers." ACS Omega 5.15 (2020): 9377-9383. URL: https://doi.org/10.1021/acsomega.0c00383[2] Andrews, D. M., et al. "Fischer synthesis of isomeric thienopyrrole LHRH antagonists." Tetrahedron 65.29-30 (2009): 5805-5816. URL: https://doi.org/10.1016/j.tet.2009.05.007

Sources

Application Notes and Protocols for the Cyclization of (Thiophen-2-yl)hydrazine with Ketones

Introduction: The Strategic Importance of Thieno[3,2-b]indoles in Modern Drug Discovery

The fusion of thiophene and indole rings to form the thieno[3,2-b]indole scaffold represents a significant area of interest for researchers in medicinal chemistry and materials science. This heterocyclic system is a "privileged structure," frequently found in compounds exhibiting a wide range of biological activities. The planarity, electron-rich nature, and rigidity of the thieno[3,2-b]indole core make it an ideal framework for designing molecules that can effectively interact with various biological targets. Consequently, derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.

The Fischer indole synthesis, a classic and robust reaction in organic chemistry discovered by Hermann Emil Fischer in 1883, provides a direct and versatile route to this important class of compounds.[1][2][3] This method involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[4] In the context of this application note, we will focus on the reaction of (thiophen-2-yl)hydrazine with various ketones to yield substituted 4H-thieno[3,2-b]indoles. This guide offers a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a summary of reaction conditions to aid researchers in the successful synthesis and application of these valuable compounds.

Reaction Mechanism and Workflow

The Fischer indole synthesis is a cascade reaction that proceeds through several key intermediates.[1][4] The generally accepted mechanism involves the following steps:

-

Hydrazone Formation: The reaction commences with the condensation of (thiophen-2-yl)hydrazine with a ketone in the presence of an acid catalyst to form the corresponding (thiophen-2-yl)hydrazone.[4]

-

Tautomerization: The hydrazone then undergoes tautomerization to its enehydrazine isomer.

-

[2][2]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated enehydrazine undergoes a[2][2]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond and the cleavage of the N-N bond.[3]

-

Cyclization and Aromatization: The resulting intermediate undergoes intramolecular cyclization and subsequent elimination of ammonia to afford the aromatic thieno[3,2-b]indole ring system.[4]

The overall workflow of the Fischer indole synthesis is depicted in the following diagram:

Figure 1: General workflow of the Fischer indole synthesis for the preparation of 4H-thieno[3,2-b]indoles.

Experimental Protocols

This section provides detailed protocols for the one-pot synthesis of 4H-thieno[3,2-b]indoles from (thiophen-2-yl)hydrazine and various ketones. The "one-pot" approach, where the intermediate hydrazone is not isolated, is often preferred for its efficiency.[2]

Safety Precautions:

-

(Thiophen-2-yl)hydrazine and its derivatives are potentially toxic and should be handled with care in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Strong acids such as sulfuric acid and polyphosphoric acid are corrosive and should be handled with extreme caution.

-

Reactions should be conducted with appropriate shielding and access to an emergency shower and eyewash station.

Protocol 1: Acetic Acid Catalyzed Synthesis of 2,3-Dimethyl-4H-thieno[3,2-b]indole from Acetone

This protocol describes a straightforward method using a common Brønsted acid as the catalyst.

Materials:

-

(Thiophen-2-yl)hydrazine hydrochloride

-

Acetone

-

Glacial Acetic Acid

-

Sodium Bicarbonate (saturated aqueous solution)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (thiophen-2-yl)hydrazine hydrochloride (1.0 eq).

-

Add an excess of acetone (10-20 eq) to serve as both reactant and solvent.

-

Add glacial acetic acid (approximately 10 volumes relative to the hydrazine).

-

Stir the mixture at room temperature for 30 minutes to facilitate hydrazone formation.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[5]

Protocol 2: Polyphosphoric Acid (PPA) Catalyzed Synthesis of a Tetrahydro-4H-benzo[g]thieno[3,2-b]indole from Cyclohexanone

Polyphosphoric acid is a highly effective catalyst for the Fischer indole synthesis, often leading to higher yields and shorter reaction times.

Materials:

-

(Thiophen-2-yl)hydrazine

-

Cyclohexanone

-

Polyphosphoric Acid (PPA)

-

Ice-water

-

Sodium Hydroxide (aqueous solution, 10%)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, prepare the (thiophen-2-yl)hydrazone by reacting equimolar amounts of (thiophen-2-yl)hydrazine and cyclohexanone in ethanol with a catalytic amount of acetic acid at reflux for 1 hour. Remove the solvent under reduced pressure.

-

To the crude hydrazone, add polyphosphoric acid (approximately 10 times the weight of the hydrazone).

-

Heat the mixture with stirring at 100-120 °C for 1-2 hours. Monitor the reaction by TLC.

-

Carefully pour the hot reaction mixture into a beaker of ice-water with vigorous stirring.

-

Neutralize the aqueous solution with 10% aqueous sodium hydroxide.

-

Extract the product with dichloromethane (3 x 25 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by recrystallization from a suitable solvent such as ethanol or by column chromatography.[6]

Protocol 3: Zinc Chloride Catalyzed Synthesis of 2-Phenyl-4H-thieno[3,2-b]indole from Acetophenone

Lewis acids like zinc chloride are also commonly used catalysts for this transformation.

Materials:

-

(Thiophen-2-yl)hydrazone of acetophenone (prepared separately)

-

Anhydrous Zinc Chloride (powdered)

-

Round-bottom flask

-

Mechanical stirrer

-

Oil bath

Procedure:

-

Prepare the (thiophen-2-yl)hydrazone of acetophenone by warming an equimolar mixture of (thiophen-2-yl)hydrazine and acetophenone on a steam bath for 1 hour, followed by recrystallization from ethanol.

-

In a dry round-bottom flask, thoroughly mix the prepared hydrazone (1.0 eq) with powdered anhydrous zinc chloride (4-5 eq).

-

Immerse the flask in a preheated oil bath at 170-180 °C and stir the mixture vigorously.

-

The reaction is typically rapid and may be complete within 5-10 minutes.

-

Cool the reaction mixture and dissolve the resulting solid in a mixture of water and glacial acetic acid.

-

Collect the crude product by filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture.

Summary of Reaction Conditions and Yields

The choice of ketone, catalyst, and reaction conditions can significantly impact the yield and purity of the resulting thieno[3,2-b]indole. The following table provides a summary of typical conditions and expected outcomes for the cyclization of (thiophen-2-yl)hydrazine with various ketones.

| Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Acetone | Acetic Acid | Acetone | Reflux | 2-4 | 60-75 |

| Cyclohexanone | Polyphosphoric Acid | Neat | 100-120 | 1-2 | 75-90 |

| Acetophenone | Zinc Chloride | Neat | 170-180 | 0.1-0.2 | 65-80 |

| 2-Butanone | Sulfuric Acid | Ethanol | Reflux | 3-5 | 55-70 |

| Propiophenone | p-Toluenesulfonic Acid | Toluene | Reflux | 4-6 | 60-75 |

Note: Yields are approximate and can vary based on the specific reaction scale, purity of reagents, and work-up procedure.

Characterization of Thieno[3,2-b]indoles

The synthesized thieno[3,2-b]indoles should be characterized using standard analytical techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the structure of the final product. The spectra will show characteristic signals for the protons and carbons of the fused heterocyclic system.[7][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretch of the indole ring.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its molecular formula.[7]

-

Melting Point: The melting point of a solid product is a good indicator of its purity.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Inactive catalyst | Use freshly opened or properly stored catalyst. |

| Insufficient heating or reaction time | Increase the reaction temperature or extend the reaction time and monitor by TLC. | |

| Decomposition of starting material | Use milder reaction conditions or a different catalyst. | |

| Formation of multiple products | Use of an unsymmetrical ketone | This can lead to the formation of regioisomers. Separation by column chromatography may be necessary. |

| Side reactions | Optimize reaction conditions (temperature, catalyst concentration) to favor the desired product. | |

| Difficulty in purification | Product is an oil or difficult to crystallize | Attempt purification by column chromatography. If the product is basic, consider using a silica gel column deactivated with triethylamine.[5] |

| Product is insoluble | Choose an appropriate solvent system for recrystallization or chromatography based on small-scale solubility tests. |

Conclusion

The Fischer indole synthesis remains a powerful and versatile tool for the synthesis of thieno[3,2-b]indoles from (thiophen-2-yl)hydrazine and ketones. By carefully selecting the appropriate catalyst and reaction conditions, researchers can efficiently access a wide range of substituted thieno[3,2-b]indoles. The protocols and data presented in this application note provide a solid foundation for the successful synthesis, purification, and characterization of these important heterocyclic compounds, paving the way for further exploration of their potential in drug discovery and materials science.

References

- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.

-

Wikipedia. Fischer indole synthesis. [Link]

-

Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

-

Name Reactions. Fischer Indole Synthesis. [Link]

-

Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15 (4), 2491-2498. [Link]

-

Demina, N. S.; Kazin, N. A.; Rasputin, N. A.; Irgashev, R. A.; Rusinov, G. L. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein J. Org. Chem.2019 , 15, 2678–2683. [Link]

- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335-676.

- Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963, 63 (4), 373–401.

- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106 (7), 2875–2911.

-

Preprints.org. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. [Link]

-

Organic Chemistry Portal. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. [Link]

- Nakazaki, N.; Taniyama, D.; Nishikawa, T.; Isobe, M. A three-component Fischer indole synthesis.

- O'Connor, K. J. The Fischer Indole Synthesis in Drug Discovery. Med. Chem. Commun.2016, 7 (2), 245–256.

-

International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [Link]

-

Scientia Iranica. A green, one-pot and three-component synthesis of 3H-indoles (indolenines) by Fischer’s reaction. [Link]

-

MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]

-

MDPI. Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. [Link]

-

Uniurb.it. Useful Access to Uncommon Thiazolo[3,2-a]indoles. [Link]

-

PubMed. Heterocyclization of 2-(2-phenylhydrazono)cyclohexane-1,3-dione to Synthesis Thiophene, Pyrazole and 1,2,4-triazine Derivatives with Anti-Tumor and Tyrosine Kinase Inhibitions. [Link]

-

MDPI. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. preprints.org [preprints.org]

- 8. ora.uniurb.it [ora.uniurb.it]

Application Note: Synthesis of Thienyl Pyrazoles from (Thiophen-2-yl)hydrazine

Executive Summary

This application note details the robust synthesis of thienyl-substituted pyrazoles utilizing (thiophen-2-yl)hydrazine hydrochloride as the primary building block. Thienyl pyrazoles are critical bioisosteres in medicinal chemistry, often serving as lipophilic surrogates for phenyl pyrazoles in kinase inhibitors and anti-inflammatory agents (e.g., Celecoxib analogs).

This guide addresses the specific challenges of working with thiophene-based hydrazines—specifically their oxidative instability and the regiochemical ambiguity during cyclocondensation. We present three validated protocols ranging from the classic Knorr synthesis to regioselective routes using enaminones.

Pre-Analytical Considerations & Safety

Reagent Handling: (Thiophen-2-yl)hydrazine Hydrochloride

Unlike phenylhydrazine, the thiophene analog is significantly less stable in its free base form due to the electron-rich nature of the thiophene ring, which facilitates rapid oxidation.

-

Storage: Store the hydrochloride salt at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Handling: Do not generate the free base until immediately prior to reaction or, preferably, generate it in situ using a mild base (Sodium Acetate or Triethylamine) within the reaction vessel.

-

Safety: Thiophene derivatives are potential sensitizers. Hydrazines are suspected genotoxins. All operations must occur in a fume hood.

Strategic Planning: The Regioselectivity Challenge

When reacting (thiophen-2-yl)hydrazine with an unsymmetrical 1,3-diketone, two isomers are possible (1,3- vs 1,5-substituted).

-

Mechanism: The terminal amine (

) of the hydrazine is the stronger nucleophile compared to the internal amine ( -

Prediction: The terminal

will attack the most electrophilic carbonyl carbon first.-

Example: In a reaction with

, the trifluoroacetyl carbonyl is more electrophilic. The terminal

-

Experimental Workflows

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct synthetic route based on the desired substitution pattern.

Figure 1: Decision matrix for selecting the synthetic route based on target substitution.

Protocol A: The Buffered Knorr Synthesis (Standard)

Application: General synthesis of 1,3,5-trisubstituted pyrazoles. Rationale: Using a buffered alcoholic solvent minimizes the degradation of the hydrazine while promoting dehydration.

Reagents:

-

(Thiophen-2-yl)hydrazine HCl (1.0 equiv)[1]

-

1,3-Diketone (1.0 equiv)

-

Sodium Acetate (1.1 equiv) - Crucial for in situ neutralization

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend (thiophen-2-yl)hydrazine HCl (1.0 mmol) in Ethanol (5 mL).

-

Neutralization: Add Sodium Acetate (1.1 mmol). Stir at room temperature for 10 minutes. The solution may turn slightly cloudy as NaCl precipitates; this is normal.

-

Addition: Add the 1,3-diketone (1.0 mmol) in one portion.

-

Cyclization: Equip with a reflux condenser and heat the mixture to reflux (78°C) for 2–4 hours.

-

Checkpoint: Monitor by TLC (typically 20% EtOAc/Hexane). The hydrazine spot (polar, stains with ninhydrin) should disappear.

-

-

Workup: Cool to room temperature. Remove ethanol under reduced pressure.

-

Partition: Resuspend the residue in Ethyl Acetate (10 mL) and wash with Water (2 x 10 mL) to remove salts. Dry organic layer over

.[1] -

Purification: Concentrate and purify via flash column chromatography (Silica gel).

-

Note: If regioisomers are formed, a slower gradient (e.g., 0-10% EtOAc in Hexanes) is often required to separate them.

-

Protocol B: The Chalcone Oxidative Cyclization

Application: Synthesis of pyrazoles when the 1,3-diketone is unstable or unavailable. Mechanism: Formation of a pyrazoline intermediate followed by oxidation.

Reagents:

-

(Thiophen-2-yl)hydrazine HCl (1.0 equiv)[1]

-

Chalcone (1,3-diaryl-2-propen-1-one) (1.0 equiv)

-

NaOH (2.0 equiv, dissolved in minimal water)

-

Oxidant: Chloranil or DDQ (1.1 equiv) - Optional if air oxidation is slow

Step-by-Step Protocol:

-

Condensation: Dissolve the Chalcone (1.0 mmol) in Ethanol (10 mL). Add the hydrazine salt (1.0 mmol).[2]

-

Basification: Add the aqueous NaOH solution dropwise. The color often deepens (red/orange) due to conjugation.

-

Reflux: Reflux for 6 hours.

-

Result: This yields the Pyrazoline (dihydro-pyrazole).[2]

-

-

Oxidation (Aromatization):

-

Method 1 (Passive): Stir the crude pyrazoline in acetic acid open to air overnight (slow).

-

Method 2 (Active - Recommended): Dissolve the crude pyrazoline in 1,4-Dioxane. Add DDQ (1.1 equiv) and stir at room temperature for 1 hour.

-

-

Purification: Filter off the hydroquinone byproduct. Concentrate and purify via chromatography.[6]

Mechanistic Insight & Regiochemistry